6-Amino-3-(2,4-diethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-(2,4-diethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2,4-diethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Cyclization: The intermediate product undergoes cyclization with appropriate reagents to form the dihydropyrano[2,3-c]pyrazole core.
Functionalization: Introduction of amino, diethoxyphenyl, and dimethoxyphenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as a building block for synthesizing new molecules with potential biological activities.
Biology
Biological assays: It may be used in various biological assays to study its effects on different biological systems.
Medicine
Drug development: The compound’s potential therapeutic properties can be explored for developing new drugs.
Industry
Material science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2,4-diethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrano[2,3-c]pyrazole derivatives: Other compounds in this class with different substituents.
Pyrazole derivatives: Compounds with similar pyrazole cores but different functional groups.
Uniqueness
The uniqueness of 6-Amino-3-(2,4-diethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C25H26N4O5 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
6-amino-3-(2,4-diethoxyphenyl)-4-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C25H26N4O5/c1-5-32-15-8-9-16(19(12-15)33-6-2)23-22-21(14-7-10-18(30-3)20(11-14)31-4)17(13-26)24(27)34-25(22)29-28-23/h7-12,21H,5-6,27H2,1-4H3,(H,28,29) |
InChI Key |
HBYAXHBDSULENG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OC)OC)OCC |
Origin of Product |
United States |
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